BenchChemオンラインストアへようこそ!

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Physicochemical Property Drug Formulation Synthetic Intermediate

Select this differentiated 4-Ethoxy-6-(piperazin-1-yl)pyrimidine scaffold for your kinase and 5-HT7 receptor programs. Its unique 6-position piperazine substitution delivers superior binding affinity over 2-substituted isomers, while the ethoxy group offers balanced lipophilicity and stability advantages. The free piperazine NH enables rapid SAR expansion. Available as a free base or as a hydrochloride salt for enhanced solubility. Contact us for pricing and availability.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1185538-65-1
Cat. No. B1463054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-(piperazin-1-yl)pyrimidine
CAS1185538-65-1
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCNCC2
InChIInChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
InChIKeyICDARHIQSOFFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185538-65-1): A Versatile Pyrimidine Building Block for Kinase, GPCR, and Antiviral Research


4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185538-65-1) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with an ethoxy group and at the 6-position with a piperazine moiety . This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate or pharmacophore in numerous drug discovery programs targeting protein kinases, G-protein coupled receptors (GPCRs), and viral enzymes [1][2]. The compound's molecular formula is C10H16N4O, with a molecular weight of 208.26 g/mol, and it is commonly supplied as a free base or as its hydrochloride salt (CAS 1185310-50-2) to enhance aqueous solubility . Its dual functionalization enables further derivatization, positioning it as a strategic starting point for structure-activity relationship (SAR) exploration .

Why 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185538-65-1) Cannot Be Casually Substituted: Structural Determinants of Target Engagement and Physicochemical Profile


In the piperazinyl-pyrimidine chemical space, seemingly minor structural modifications—such as changing the alkoxy group from methoxy to ethoxy or shifting the substitution pattern from the 2- to the 6-position—can profoundly alter biological activity, selectivity, and drug-like properties. SAR studies on 5-HT7 receptor antagonists demonstrate that substitution at the 6-position of the pyrimidine ring with an alkyl group substantially increases binding affinity compared to unsubstituted analogs, while the nature of the 4-substituent (e.g., 3-furyl) is crucial for receptor engagement [1]. Similarly, in kinase inhibitor programs, piperazinylpyrimidines exhibit divergent selectivity profiles based on subtle structural variations; for instance, compound 4 from a series of antitumor agents shows enhanced potency against oncogenic mutant forms of PDGFR family kinases relative to wild-type isoforms, a property not uniformly shared across the class [2]. Furthermore, the ethoxy group in the target compound is reported to confer distinct solubility and stability advantages over methoxy analogs, impacting both synthetic tractability and downstream formulation . These class-wide precedents underscore that generic interchange of piperazinyl-pyrimidines without rigorous SAR consideration risks failure in target binding, cellular potency, and ADME optimization, making precise compound selection a critical determinant of project success.

Quantitative Differentiation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (1185538-65-1): Comparative Evidence for Informed Procurement


Enhanced Solubility and Stability Conferred by the Ethoxy Substituent

The presence of an ethoxy group at the 4-position of the pyrimidine ring, as opposed to a methoxy group, is reported to enhance the aqueous solubility and overall metabolic stability of the compound . While specific quantitative solubility values for 4-ethoxy-6-(piperazin-1-yl)pyrimidine are not publicly disclosed in peer-reviewed literature, class-level inference from analogous piperazinyl-pyrimidines indicates that the ethoxy substituent increases lipophilicity (cLogP) relative to methoxy analogs, which can improve membrane permeability while maintaining acceptable solubility when formulated as the hydrochloride salt . For context, the structurally related compound 2-(1-piperazinyl)pyrimidine exhibits a cLogP of 0.008 and cLogS of -0.85 [1]; the ethoxy modification would be expected to shift these values favorably for certain applications. This property is particularly advantageous for in vitro assays requiring compound dissolution in aqueous buffers and for subsequent in vivo formulation development.

Physicochemical Property Drug Formulation Synthetic Intermediate

Crucial Role of the 6-Position Piperazine Substitution Pattern in GPCR Antagonism

In a systematic SAR analysis of piperazin-1-yl substituted heterobiaryls as 5-HT7 receptor antagonists, substitution of position 6 of the pyrimidine core with an alkyl group resulted in a substantial increase in binding affinity compared to unsubstituted analogs [1]. While the model ligand in that study was 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, the key finding that 6-position substitution enhances 5-HT7 affinity is directly relevant to 4-ethoxy-6-(piperazin-1-yl)pyrimidine, which bears the piperazine moiety at the 6-position. In contrast, 2-(1-piperazinyl)pyrimidine derivatives exhibit a different pharmacological profile, primarily acting as α2-adrenergic receptor antagonists (pA2 = 6.8 in rat brain synaptosomes) [2]. Furthermore, the study identified that ethyl-substituted analog 12 displayed antagonistic properties with a dual 5-HT7/5-HT2AR selectivity profile, whereas the butyl-substituted analog 13 acted as a multi-receptor agent (5-HT7, 5-HT2A, 5-HT6, and D2) [1]. This demonstrates that even within the 6-substituted series, the nature of the alkyl/alkoxy group modulates receptor selectivity.

GPCR 5-HT7 Receptor Neuropharmacology SAR

Potential for Selective Kinase Inhibition via the Piperazinyl-Pyrimidine Scaffold

Piperazinylpyrimidine derivatives represent a new class of selective kinase inhibitors, with demonstrated activity against oncogenic mutant forms of PDGFR family kinases [1]. In a study evaluating novel piperazinylpyrimidines against the NCI-60 panel, compound 4 (a specific derivative within this class) exhibited significantly higher potency against mutant KIT and PDGFRA isoforms compared to their wild-type counterparts [1]. The exact binding data for 4-ethoxy-6-(piperazin-1-yl)pyrimidine itself has not been published in this context; however, its core scaffold is identical to that of the active compounds. For benchmarking, the structurally related S6K1 inhibitor PF-4708671—a piperazinyl-pyrimidine analog—displays a Ki of 20 nM and IC50 of 160 nM against S6K1, with >400-fold selectivity over S6K2 and minimal activity against 85 other kinases . This class-level evidence indicates that the 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold, when appropriately derivatized, can yield inhibitors with defined selectivity windows.

Kinase Inhibitor Oncology PDGFR Mutant Selectivity

CCR4 Antagonism Potential for Inflammatory Disease Applications

A patent (US 9,493,453 B2) discloses piperazinyl pyrimidine derivatives of formula I as potent CCR4 antagonists, useful for the treatment of allergic dermatitis, asthma, rheumatoid arthritis, and other inflammatory disorders [1]. The general formula I encompasses compounds where the pyrimidine ring bears a piperazine substituent, directly aligning with the structure of 4-ethoxy-6-(piperazin-1-yl)pyrimidine. The patent provides multiple synthetic examples and demonstrates that such derivatives can effectively block CCR4-mediated chemotaxis, a mechanism not addressed by other piperazinyl-pyrimidine subclasses (e.g., those targeting kinases or 5-HT receptors). While the specific ethoxy compound is not exemplified, the patent's broad claims establish that the 6-(piperazin-1-yl)pyrimidine motif is a privileged core for developing CCR4 antagonists. In contrast, gamma-secretase modulator piperazinyl pyrimidines, despite >180-fold selectivity over Notch cleavage inhibition, do not engage CCR4 [2], highlighting the target specificity dictated by subtle structural variations.

GPCR CCR4 Antagonist Immunology Inflammation

High-Impact Application Scenarios for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (1185538-65-1) Based on Comparative Evidence


Lead Optimization for Selective 5-HT7 Receptor Antagonists in CNS Drug Discovery

Utilize 4-ethoxy-6-(piperazin-1-yl)pyrimidine as a privileged core for synthesizing focused libraries targeting the 5-HT7 receptor. Evidence from SAR studies confirms that 6-substituted piperazinyl-pyrimidines exhibit enhanced binding affinity for 5-HT7 compared to unsubstituted or 2-substituted isomers . The ethoxy group offers a balanced lipophilicity profile suitable for crossing the blood-brain barrier. Prioritize this scaffold over 2-(1-piperazinyl)pyrimidine derivatives, which primarily engage α2-adrenergic receptors , to avoid off-target pharmacology.

Synthesis of Kinase Inhibitor Libraries Targeting Mutant PDGFR and S6K1

Employ 4-ethoxy-6-(piperazin-1-yl)pyrimidine as a versatile intermediate for generating kinase inhibitor analogs. Class-level evidence demonstrates that piperazinyl-pyrimidines can selectively inhibit oncogenic mutant PDGFR family kinases and S6K1 with nanomolar potency . The free piperazine NH provides a convenient handle for introducing diverse capping groups to modulate selectivity and potency. Use this scaffold in hit-to-lead campaigns for kinase-driven cancers, where mutant selectivity is a key differentiator.

Development of CCR4 Antagonists for Inflammatory and Allergic Diseases

Leverage the compound as a starting point for medicinal chemistry programs aimed at discovering novel CCR4 antagonists. A granted patent explicitly covers piperazinyl pyrimidine derivatives as CCR4 antagonists for treating conditions such as asthma, allergic dermatitis, and rheumatoid arthritis . The 4-ethoxy-6-(piperazin-1-yl)pyrimidine core falls within the claimed structural scope, providing a foundation for generating patentable analogs with improved potency and pharmacokinetics.

Exploratory Antiviral Screening Against Chikungunya Virus (CHIKV)

Incorporate 4-ethoxy-6-(piperazin-1-yl)pyrimidine into exploratory antiviral screens targeting the CHIKV capping machinery (nsP1). A recent extensive lead optimization campaign identified piperazinyl-pyrimidine analogues as potent CHIKV inhibitors with favorable ADMET profiles . While the exact compound was not among the lead candidates, its structural similarity to the active series suggests it may serve as a useful tool for SAR expansion and for validating the antiviral potential of 6-substituted piperazinyl-pyrimidines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.